2-(Aminomethyl)-5-methylaniline

Description

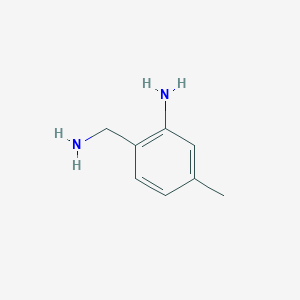

2-(Aminomethyl)-5-methylaniline (IUPAC name: 5-methyl-2-(aminomethyl)aniline) is a substituted aniline derivative featuring a primary amine (-NH₂) group attached to a methyl-substituted aromatic ring and an additional aminomethyl (-CH₂NH₂) substituent at the ortho position. This compound combines the reactivity of aromatic amines with the bifunctional nature of the aminomethyl group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, dyes, and agrochemicals. Its structure allows for diverse chemical modifications, including electrophilic aromatic substitution, alkylation, and coordination with metal catalysts.

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

2-(aminomethyl)-5-methylaniline |

InChI |

InChI=1S/C8H12N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5,9-10H2,1H3 |

InChI Key |

RTIPTIXPHDGIHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Aminomethyl)-5-methylaniline can be synthesized through several methods. One common approach involves the reductive amination of 5-methyl-2-nitrobenzaldehyde with formaldehyde and ammonia, followed by catalytic hydrogenation to reduce the nitro group to an amine . Another method includes the reaction of 5-methyl-2-nitrobenzyl chloride with ammonia, followed by reduction .

Industrial Production Methods

Industrial production of 2-(Aminomethyl)-5-methylaniline typically involves large-scale reductive amination processes. These processes use catalysts such as palladium on carbon (Pd/C) or Raney nickel under high-pressure hydrogenation conditions to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can further modify the aminomethyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Quinones and nitroso derivatives.

Reduction: Further reduced amines.

Substitution: Halogenated or nitrated derivatives of 2-(Aminomethyl)-5-methylaniline.

Scientific Research Applications

2-(Aminomethyl)-5-methylaniline has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-methylaniline involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor modulator, affecting specific biochemical pathways. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Aminomethyl)-5-methylaniline with key analogs, highlighting structural differences and their implications:

| Compound Name | Substituents | CAS Number | Key Functional Features |

|---|---|---|---|

| 2-(Aminomethyl)-5-methylaniline | -NH₂ (para), -CH₂NH₂ (ortho) | Not Provided | Bifunctional amine; potential for chelation |

| 5-Chloro-2-methylaniline | -NH₂ (para), -Cl (ortho) | 95-79-4 | Electron-withdrawing Cl; reduced basicity |

| 2-Methoxy-5-methylaniline | -NH₂ (para), -OCH₃ (ortho) | 120-71-8 | Electron-donating OCH₃; increased reactivity |

| 5-[(Dimethylamino)methyl]-2-methylaniline | -NH₂ (para), -CH₂N(CH₃)₂ (ortho) | 107600-25-9 | Steric hindrance from dimethylamino group |

| 5-[(1S)-1-Aminoethyl]-2-methylaniline HCl | -NH₂ (para), -CH(CH₃)NH₂ (ortho) | 1644070-98-3 | Chiral center; hydrochloride salt form |

Physicochemical Properties

- Solubility: The aminomethyl group enhances solubility in polar solvents (e.g., water, methanol) compared to chloro- or methoxy-substituted anilines, which are more lipophilic .

- Basicity: The primary amine groups in 2-(Aminomethyl)-5-methylaniline confer higher basicity (pKa ~4–5) relative to methoxy derivatives (pKa ~5–6) but lower than dimethylamino analogs (pKa ~8–9) due to electronic effects .

- Thermal Stability: Chloro-substituted anilines (e.g., 5-Chloro-2-methylaniline) exhibit higher melting points (mp ~90–100°C) compared to aminomethyl derivatives (estimated mp ~50–70°C), as halogen atoms enhance intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.